molecular formula C20H22N2O4 B2891462 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone CAS No. 317833-28-6

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone

Cat. No. B2891462
CAS RN: 317833-28-6
M. Wt: 354.406
InChI Key: IZQDTPBULZKVKM-MGPUTAFESA-N
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Description

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel heteroannulated chromones, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, through DBU catalyzed condensation reactions highlights the interest in chromone derivatives for their potential applications. Density Functional Theory (DFT) calculations, alongside electronic structure and nonlinear optical (NLO) properties, were thoroughly investigated, providing a foundation for understanding the electronic properties of such complex molecules (Halim & Ibrahim, 2017).

Chemical Reactivity and Applications

  • Research into the reactivity of 4,5-polymethylene-substituted 2-isoxazolines with various metal-induced reactions points towards the synthesis of compounds with potential utility in material science and pharmaceutical applications. These studies delve into the mechanisms of N–O and C–C bond cleavage, offering insights into the synthetic versatility of isoxazoline derivatives (Nitta, Yi, & Kobayashi, 1985).

Green Synthesis and Catalysis

  • The utilization of ZnO nanoparticles as catalysts for the synthesis of 9H-furo[2,3-f]chromenes from three-component reactions demonstrates the shift towards greener and more efficient synthetic methods. This approach not only offers a sustainable pathway for generating chromene derivatives but also contributes to the field of green chemistry by minimizing the environmental impact of chemical synthesis (Rostami-Charati et al., 2015).

Novel Heterocyclic Compounds Synthesis

  • The silver-catalyzed radical cascade cyclization technique for the synthesis of dicarbonyl heterocycles containing a chroman-4-one moiety offers an atom- and step-economical strategy for creating structurally diverse polyheterocycles. This method underscores the innovative approaches being explored for the synthesis of complex molecules with potential biological and material applications (Hu et al., 2018).

properties

IUPAC Name

1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-18(11-21-7-9-24-10-8-21)22-20-15(13-26-22)12-25-17-6-5-14-3-1-2-4-16(14)19(17)20/h1-6,15,20H,7-13H2/t15-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQDTPBULZKVKM-MGPUTAFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N2[C@@H]3[C@@H](COC4=C3C5=CC=CC=C5C=C4)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone

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